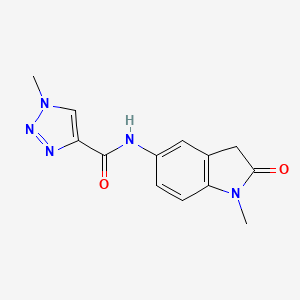

1-methyl-N-(1-methyl-2-oxoindolin-5-yl)-1H-1,2,3-triazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-methyl-N-(1-methyl-2-oxoindolin-5-yl)-1H-1,2,3-triazole-4-carboxamide" is a derivative of 1H-1,2,3-triazole, which is a class of compounds known for their diverse range of biological activities. The structure of this compound suggests that it may have potential applications in pharmaceuticals, particularly due to the presence of the indolin-2-one moiety, which is a common feature in many biologically active molecules.

Synthesis Analysis

The synthesis of related triazole compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole was achieved using diaminomaleodinitrile as the starting material in a three-step process . Similarly, the synthesis of 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide involved a reaction between 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione under acidic conditions . These methods could provide insights into the synthesis of the compound , although the exact synthesis route for "1-methyl-N-(1-methyl-2-oxoindolin-5-yl)-1H-1,2,3-triazole-4-carboxamide" is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using techniques such as NMR spectroscopy and single-crystal X-ray diffraction . These methods allow for the determination of the spatial arrangement of atoms within the molecule, which is crucial for understanding the compound's potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of triazole compounds can vary widely depending on the substituents attached to the core structure. The papers provided do not detail specific reactions for "1-methyl-N-(1-methyl-2-oxoindolin-5-yl)-1H-1,2,3-triazole-4-carboxamide," but they do mention the synthesis of related compounds and their subsequent characterization . These reactions typically involve the formation of amide bonds and the cyclization of precursor molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as thermal stability, density, and enthalpy of formation, can be predicted using computational methods like Gaussian 09 and can be experimentally determined using techniques like differential scanning calorimetry (DSC) . The sensitivity to impact and friction is also an important consideration, especially for energetic compounds . The provided papers do not give specific data on the physical and chemical properties of "1-methyl-N-(1-methyl-2-oxoindolin-5-yl)-1H-1,2,3-triazole-4-carboxamide," but they do provide a framework for how such properties might be assessed.

Wissenschaftliche Forschungsanwendungen

Synthetic Routes and Applications in Drug Discovery

1,2,3-Triazole derivatives, including those structurally related to 1-methyl-N-(1-methyl-2-oxoindolin-5-yl)-1H-1,2,3-triazole-4-carboxamide, have been extensively explored for their applications in drug discovery, bioconjugation, material science, and pharmaceutical chemistry. These compounds are characterized by their stability to hydrolysis and significant dipole moments, allowing for effective interactions with biological targets. The synthetic versatility of 1,2,3-triazoles, enabled by click chemistry approaches such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has led to the development of diverse molecules with broad spectrum biological activities (Kaushik et al., 2019).

Novel Triazole Derivatives and Patent Applications

The structural framework of 1,2,3- and 1,2,4-triazole derivatives has been the focus of numerous patent applications and clinical studies, emphasizing their therapeutic potential across a range of biological activities. These activities include anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The ongoing interest in triazole derivatives for new drug development highlights the importance of finding efficient synthetic methods and understanding their mechanism of action against various diseases (Ferreira et al., 2013).

Eco-Friendly Synthesis of Triazoles

Recent advancements in the synthesis of 1,2,3-triazoles have focused on eco-friendly methods, including the use of water as a solvent and microwave irradiation to enhance reaction rates. These methodologies not only offer environmental benefits but also improve the yield and efficiency of synthesizing triazole compounds. The exploration of new, easily recoverable catalysts and green chemistry principles in the synthesis of 1,2,3-triazoles demonstrates the commitment to sustainable practices in chemical research (de Souza et al., 2019).

Corrosion Inhibition for Metal Surfaces

One notable application of 1,2,3-triazole derivatives is in the field of corrosion inhibition. These compounds have been shown to effectively prevent corrosion on various metal surfaces, including steels, copper, iron, and aluminum alloys, in aggressive media. The mechanism often involves the formation of a protective layer on the metal surface, significantly reducing the rate of corrosion and extending the lifespan of metal components (Hrimla et al., 2021).

Antibacterial Activity Against Staphylococcus aureus

The antibacterial efficacy of 1,2,3- and 1,2,4-triazole-containing hybrids, particularly against Staphylococcus aureus, underscores the potential of these compounds in addressing antibiotic resistance. These hybrids have been identified as potent inhibitors of key bacterial enzymes, offering a promising avenue for the development of new antibacterial agents capable of combating drug-resistant strains (Li & Zhang, 2021).

Eigenschaften

IUPAC Name |

1-methyl-N-(1-methyl-2-oxo-3H-indol-5-yl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O2/c1-17-7-10(15-16-17)13(20)14-9-3-4-11-8(5-9)6-12(19)18(11)2/h3-5,7H,6H2,1-2H3,(H,14,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSWMFUBUQAFXLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-N-(1-methyl-2-oxoindolin-5-yl)-1H-1,2,3-triazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-fluorophenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3011126.png)

![1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]piperidin-2-one](/img/structure/B3011138.png)

![5-(4-Methylphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B3011142.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B3011145.png)